MMAF Payload Exhibits >2200-Fold Increase in Potency Upon Conjugation and Avoids Bystander Killing
Conjugation of MMAF to a monoclonal antibody via a VC-PAB linker dramatically enhances its cell-killing potency. Free MMAF is a relatively weak cytotoxic due to its charged phenylalanine residue, but when delivered as an ADC, its potency increases >2200-fold. Furthermore, the low membrane permeability of MMAF prevents it from diffusing out of target cells to kill neighboring antigen-negative cells, a phenomenon known as the bystander effect. This is in stark contrast to the highly permeable analog MMAE [1] [2].
| Evidence Dimension | In vitro cytotoxicity enhancement (conjugated vs. free payload) |
|---|---|
| Target Compound Data | >2200-fold more potent than free MMAF |
| Comparator Or Baseline | Free MMAF |
| Quantified Difference | >2200-fold increase in potency |
| Conditions | CD30-positive hematologic cell lines; mAb-L1-MMAF ADC |
Why This Matters
This evidence confirms the payload is only highly active when targeted to cancer cells and its poor membrane permeability minimizes off-target toxicity to healthy tissues.
- [1] S. O. Doronina et al., 'Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity', Bioconjugate Chem., vol. 17, no. 1, pp. 114–124, 2006. View Source
- [2] F. Li et al., 'Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models', Cancer Res., vol. 76, no. 9, pp. 2710–2719, 2016. View Source
